(S)-Carisbamate-15N,d2
Description
(S)-Carisbamate-15N,d2 is a deuterated and 15N-labeled isotopologue of Carisbamate (CAS: 194085-75-1), a compound initially developed for its anticonvulsant properties. This stereospecific derivative incorporates two deuterium atoms and a 15N isotope, enhancing its utility in pharmacokinetic, metabolic, and tracer studies. Key properties include:
Properties
Molecular Formula |
C₉H₈D₂Cl¹⁵NO₃ |
|---|---|
Molecular Weight |
218.64 |
Synonyms |
(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-15N,d2; JNJ 10234094-15N,d2; RWJ 333369-15N,d2; YKP 509-15N,d2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Isotopic Labeling :
- (S)-Carisbamate-15N,d2 uniquely combines 15N and deuterium, enabling dual tracking in metabolic pathways. In contrast, (S)-Carisbamate-d4 lacks 15N but has higher deuterium substitution, improving metabolic stability.
- Compounds like 1,2-Benzenediamine-15N₂ (CAS: 116006-97-4) demonstrate the broader use of 15N in NMR and tracer studies, a principle applicable to (S)-Carisbamate-15N,d2.
Functional Derivatives :
- Glucuronide conjugates (e.g., (S)-Carisbamate β-D-O-Glucuronide) are critical for studying Phase II metabolism, whereas (S)-Carisbamate-15N,d2 is better suited for Phase I metabolism or absorption studies.
Cost and Availability :
- (S)-Carisbamate-15N,d2 is commercially available at a premium (€9,788.00/25mg), reflecting its specialized use. Unlabeled Carisbamate and its glucuronides are likely more cost-effective for general research.
Research Implications
- 15N Utility : As shown in azidopyrimidine studies (), 15N labeling aids in resolving tautomeric equilibria and reaction mechanisms, suggesting analogous applications for (S)-Carisbamate-15N,d2 in elucidating metabolic pathways.
- Deuterium Effects : Deuterium incorporation can alter pharmacokinetics (e.g., prolonged half-life), a feature shared with (S)-Carisbamate-d4 and observed in other deuterated drugs like Deutetrabenazine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
